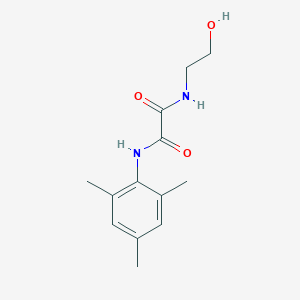
N-(2-hydroxyethyl)-N'-mesitylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-N'-mesitylethanediamide, also known as HMEM, is a compound that has been widely used in scientific research. It is a chelating agent that can form complexes with metal ions, making it useful in a variety of applications.
科学的研究の応用
N-(2-hydroxyethyl)-N'-mesitylethanediamide has been used in a variety of scientific research applications, including metal ion extraction, catalysis, and fluorescence sensing. It has been shown to be effective in the extraction of copper, zinc, and nickel ions from aqueous solutions. N-(2-hydroxyethyl)-N'-mesitylethanediamide has also been used as a ligand in catalytic reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In addition, N-(2-hydroxyethyl)-N'-mesitylethanediamide has been used as a fluorescent sensor for metal ions, such as copper and zinc.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-N'-mesitylethanediamide is based on its ability to form complexes with metal ions. The amide groups in N-(2-hydroxyethyl)-N'-mesitylethanediamide can coordinate with metal ions, forming stable complexes. This property makes N-(2-hydroxyethyl)-N'-mesitylethanediamide useful in metal ion extraction, catalysis, and fluorescence sensing.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-mesitylethanediamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic. N-(2-hydroxyethyl)-N'-mesitylethanediamide has also been used as a chelating agent in the treatment of metal poisoning.
実験室実験の利点と制限
One of the advantages of using N-(2-hydroxyethyl)-N'-mesitylethanediamide in lab experiments is its ability to selectively extract metal ions from aqueous solutions. This property makes it useful in the purification of metal ions for further analysis. Another advantage is its ability to form stable complexes with metal ions, making it useful in catalytic reactions and fluorescence sensing. However, one of the limitations of using N-(2-hydroxyethyl)-N'-mesitylethanediamide is its limited solubility in organic solvents, which can make it difficult to use in certain reactions.
将来の方向性
There are several future directions for the use of N-(2-hydroxyethyl)-N'-mesitylethanediamide in scientific research. One direction is the development of new ligands based on the structure of N-(2-hydroxyethyl)-N'-mesitylethanediamide for metal ion extraction and catalysis. Another direction is the use of N-(2-hydroxyethyl)-N'-mesitylethanediamide in the development of new sensors for metal ions. In addition, the use of N-(2-hydroxyethyl)-N'-mesitylethanediamide in the treatment of metal poisoning could be further explored.
合成法
The synthesis of N-(2-hydroxyethyl)-N'-mesitylethanediamide involves the reaction of mesitylene with ethylenediamine in the presence of a catalyst. The resulting product is then treated with ethylene oxide to form N-(2-hydroxyethyl)-N'-mesitylethanediamide. The purity of N-(2-hydroxyethyl)-N'-mesitylethanediamide can be improved by recrystallization or column chromatography.
特性
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-6-9(2)11(10(3)7-8)15-13(18)12(17)14-4-5-16/h6-7,16H,4-5H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDVRRIRPYQXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6875667 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5138898.png)
![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5138901.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)



![2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate](/img/structure/B5138932.png)
![N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5138939.png)
![3-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B5138943.png)

![4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5138954.png)
![ethyl [2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5138960.png)
![(2R*,3R*)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5138965.png)
![4-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5138984.png)